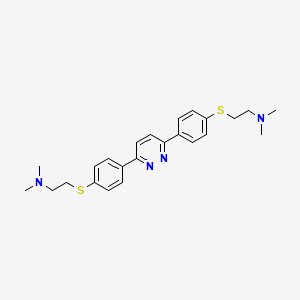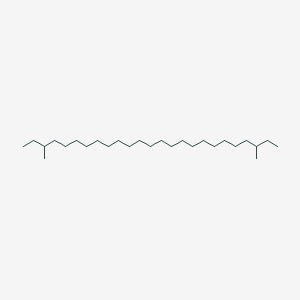
3,23-Dimethylpentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,23-Dimethylpentacosane is a hydrocarbon compound belonging to the class of alkanes It is characterized by the presence of two methyl groups attached to the 3rd and 23rd carbon atoms of a pentacosane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,23-Dimethylpentacosane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process requires the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,23-Dimethylpentacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, bromine, UV light or heat.
Wissenschaftliche Forschungsanwendungen
3,23-Dimethylpentacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as an additive in the production of polymers.
Wirkmechanismus
The mechanism of action of 3,23-Dimethylpentacosane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The pathways involved include the modulation of lipid metabolism and signaling cascades related to cell communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethylpentacosane
- 5,11-Dimethylpentacosane
- 5,14-Dimethylpentacosane
Uniqueness
3,23-Dimethylpentacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different reactivity and interaction profiles compared to other dimethylpentacosane isomers.
Eigenschaften
CAS-Nummer |
113817-23-5 |
|---|---|
Molekularformel |
C27H56 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
3,23-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-26(3)24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27(4)6-2/h26-27H,5-25H2,1-4H3 |
InChI-Schlüssel |
XISASXVUOSGRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


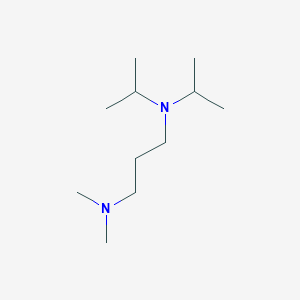
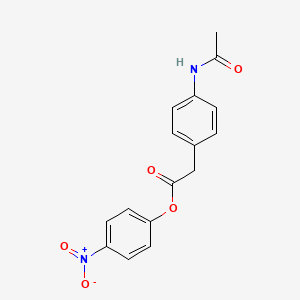

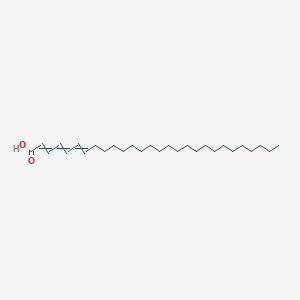
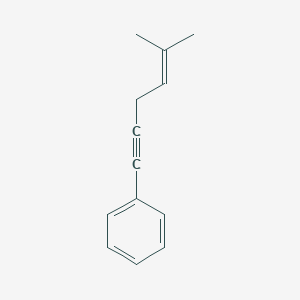

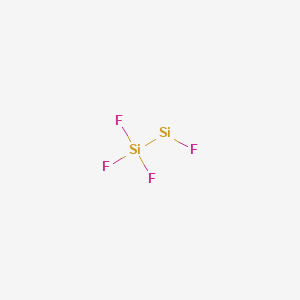
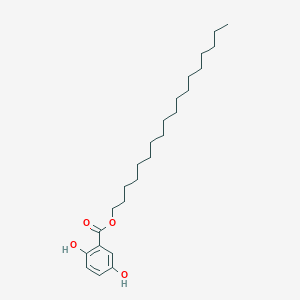



![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

